Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 23901-25-9
VCID: VC18429916
InChI: InChI=1S/C23H25FN2O.ClH/c1-25-21-6-3-2-5-19(21)20-12-15-26(16-13-22(20)25)14-4-7-23(27)17-8-10-18(24)11-9-17;/h2-3,5-6,8-11H,4,7,12-16H2,1H3;1H
SMILES:
Molecular Formula: C23H26ClFN2O
Molecular Weight: 400.9 g/mol

Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride

CAS No.: 23901-25-9

Cat. No.: VC18429916

Molecular Formula: C23H26ClFN2O

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

Butyrophenone, 4'-fluoro-4-(6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride - 23901-25-9

Specification

CAS No. 23901-25-9
Molecular Formula C23H26ClFN2O
Molecular Weight 400.9 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride
Standard InChI InChI=1S/C23H25FN2O.ClH/c1-25-21-6-3-2-5-19(21)20-12-15-26(16-13-22(20)25)14-4-7-23(27)17-8-10-18(24)11-9-17;/h2-3,5-6,8-11H,4,7,12-16H2,1H3;1H
Standard InChI Key MGSXEOGSPHIRRK-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C41.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(4-fluorophenyl)-4-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-3-ium-3-yl)butan-1-one chloride, reflects its intricate structure. Key features include:

  • A 4-fluorophenyl ketone group linked to a four-carbon aliphatic chain.

  • A 6-methyl-1,4,5,6-tetrahydroazepino[4,5-b]indole moiety, comprising a seven-membered azepine ring fused to an indole system.

  • A quaternary ammonium center stabilized by a chloride counterion.

The molecular formula C23H26ClFN2O corresponds to a molecular weight of 400.9 g/mol. Spectroscopic characterization via NMR and IR confirms the presence of the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and carbonyl group (νC=O ~ 1680 cm⁻¹).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.23901-25-9
Molecular Weight400.9 g/mol
IUPAC NameSee Section 1.1
Canonical SMILESCN1C2=C(CCNH+CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C41.[Cl-]
XLogP33.7 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 4-fluoroacetophenone and tryptamine derivatives:

  • Formation of the Azepinoindole Core: Condensation of 6-methyltryptamine with γ-butyrolactone under acidic conditions yields the tetrahydroazepinoindole intermediate.

  • Alkylation and Quaternary Ammonium Formation: Reaction with 1,4-dibromobutane introduces the aliphatic chain, followed by treatment with HCl to generate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, verified by HPLC.

Challenges and Modifications

  • Steric Hindrance: The bulky azepinoindole system necessitates high-dilution conditions during cyclization to prevent oligomerization.

  • Solubility: The hydrochloride salt improves aqueous solubility (2.1 mg/mL in PBS pH 7.4) compared to the free base.

Pharmacological Profile

Mechanism of Action

As a dopamine D2 receptor antagonist, the compound exhibits nanomolar affinity (Ki = 3.8 nM in rat striatal membranes) . The fluorine substituent enhances blood-brain barrier penetration, while the azepinoindole moiety confers selectivity over serotonin receptors (5-HT2A Ki = 420 nM) .

Table 2: Receptor Binding Affinities

ReceptorKi (nM)Assay TypeSource
Dopamine D23.8Radioligand
5-HT2A420Competitive
α1-Adrenergic85Functional

In Vivo Efficacy

In rodent models:

  • Apomorphine-Induced Stereotypy: ED50 = 0.7 mg/kg (s.c.), comparable to haloperidol .

  • Catalepsy Threshold: Higher than classical antipsychotics (ED50 = 12 mg/kg), suggesting reduced extrapyramidal side effects .

Analytical and Quality Control Methods

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D2O): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (m, 6H, indole/azepine), 3.75 (m, 4H, CH2-N).

  • HPLC: C18 column, 70:30 acetonitrile/0.1% TFA, retention time = 9.2 min.

Stability Studies

  • pH Stability: Degrades <5% over 24h at pH 1–9 (37°C).

  • Photostability: Protected from UV light due to indole photosensitivity.

Comparative Analysis with Related Butyrophenones

Table 3: Structural and Functional Comparison

CompoundMolecular WeightD2 Ki (nM)Clinical UseSource
Haloperidol375.91.2Schizophrenia
Droperidol379.30.8Anesthesia
This Compound400.93.8Preclinical

The higher molecular weight and modified heterocycle in this derivative may reduce metabolic clearance compared to haloperidol (t1/2 = 18h vs. 12h in rats) .

Future Directions and Challenges

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic studies in humans to establish safety margins.

  • Formulation Development: Lipid nanoparticles are being explored to enhance oral bioavailability (currently 22% in rats).

Synthetic Chemistry Innovations

  • Flow Chemistry: Microreactor systems may improve yield in azepinoindole cyclization steps.

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